Fatty Acid Binding Proteins Ligand 6, often referred to as FABPs ligand 6, is a compound that interacts with fatty acid binding proteins (FABPs). These proteins are crucial in the transport and metabolism of fatty acids within cells. FABPs ligand 6 has been identified as a potential modulator of various physiological processes, particularly in the context of lipid metabolism and signaling pathways. The study of FABPs ligand 6 provides insights into its classification, synthesis methods, molecular structure, chemical reactions, mechanism of action, physical and chemical properties, and potential applications in scientific research.
FABPs are a family of intracellular proteins that bind long-chain fatty acids and other hydrophobic ligands. They play significant roles in lipid transport and metabolism across various tissues. FABPs ligand 6 falls under the category of synthetic ligands designed to interact specifically with certain FABP isoforms, influencing their activity and function. The classification of FABPs includes several isoforms such as heart-type fatty acid binding protein (FABP3), liver-type fatty acid binding protein (FABP1), and others, each with distinct ligand-binding characteristics and physiological roles .
The synthesis of FABPs ligand 6 typically involves multi-step organic synthesis techniques. These methods are designed to create compounds that can selectively bind to specific FABP isoforms.
Methods:
Technical Details:
The molecular structure of FABPs ligand 6 is characterized by its specific arrangement of atoms that facilitates interaction with FABP isoforms.
Structure:
Data:
FABPs ligand 6 undergoes several chemical reactions upon interaction with FABP proteins.
Reactions:
Technical Details:
The mechanism by which FABPs ligand 6 exerts its effects involves several biochemical pathways.
Process:
Data:
Understanding the physical and chemical properties of FABPs ligand 6 is essential for its application in research.
Physical Properties:
Chemical Properties:
Relevant Data:
FABPs ligand 6 has several scientific applications:
FABPs ligand 6 (MF6) exhibits marked selectivity for FABP7 (brain-type) and FABP5 (epidermal-type) over other isoforms. Binding affinity studies using fluorescence displacement assays reveal a dissociation constant (Kd) of 20 nM for FABP7 and 874 nM for FABP5, indicating ≈44-fold higher affinity for FABP7 [1] [5]. In contrast, its affinity for FABP3 (heart-type; Kd = 1,038 nM) is negligible, and interactions with FABP4 (adipocyte-type) remain uncharacterized [5]. This selectivity profile positions MF6 as a dual-targeting inhibitor with preferential activity toward FABP7, distinguishing it from compounds like ART26.12 (a FABP5 inhibitor with 90-fold selectivity over FABP3 and 20-fold over FABP7) [2].
Table 1: Binding Affinities of FABPs Ligand 6 Across FABP Isoforms
FABP Isoform | Tissue Distribution | Kd (nM) | Selectivity vs. FABP7 |
---|---|---|---|
FABP7 (B-FABP) | Brain astrocytes, glia | 20 ± 3.5 | 1.0 (reference) |
FABP5 (E-FABP) | Neurons, astrocytes, skin | 874 ± 95 | ≈44-fold lower |
FABP3 (H-FABP) | Neurons, cardiac muscle | 1,038 ± 120 | ≈52-fold lower |
FABP4 (A-FABP) | Adipocytes, macrophages | Not tested | Undetermined |
The functional selectivity of MF6 translates to distinct biological outcomes: It suppresses psychosine-induced mitochondrial damage in KG-1C cells (FABP5-mediated) and reduces pro-inflammatory cytokines (IL-1β, TNF-α) in astrocytes, where FABP5/7 are co-expressed [1] [5]. This contrasts with pan-FABP inhibitors that may disrupt metabolic homeostasis, as genetic ablation of multiple FABPs exacerbates cardiac dysfunction and neurogenesis defects [2].
The β-barrel architecture common to all FABPs features ten antiparallel β-strands capped by a helix-turn-helix motif ("portal domain"), creating a solvent-accessible ligand pocket [3] [6] [10]. MF6's selectivity arises from interactions with isoform-specific residues in three regions:
Portal Domain Dynamics: Molecular docking simulations indicate MF6’s fluorophenyl group engages hydrophobic residues (e.g., Val32, Ala75) in FABP7’s α-helical cap, stabilizing a conformation that occludes the nuclear localization signal (NLS) [3] [10]. In FABP5, the analogous residues (Phe57, Met35) form weaker van der Waals contacts, correlating with its ≈40-fold lower affinity [3] [8].
Ligand-Binding Cavity Electrostatics: The carboxylate group of MF6 forms salt bridges with conserved Arg126 in FABP7 (Arg131 in FABP5), while its alkyl chain occupies a sub-pocket lined with FABP7-specific aliphatic residues (Leu23, Leu29) [3] [10]. Mutagenesis of Leu23 to phenylalanine (bulkier) in FABP7 reduces MF6 binding by >80%, confirming steric compatibility is critical [10].
Allosteric Regulation via β2-Loop: Upon MF6 binding, FABP7’s β2-loop (residues 30–45) undergoes a conformational shift, transmitting allosteric signals to the α-helical cap. This stabilizes the "closed" state, preventing NLS exposure and subsequent nuclear translocation [3]. Non-activating fatty acids (e.g., palmitate) destabilize this loop, explaining MF6’s preference for polyunsaturated fatty acid (PUFA)-like scaffolds [3].
Table 2: Key Structural Determinants Governing MF6 Selectivity
Structural Element | Role in MF6 Binding | FABP7-Specific Residues | FABP5-Specific Residues |
---|---|---|---|
Helix α-II | Direct ligand contact; NLS occlusion | Val32, Ala75 | Phe57, Leu59 |
β2-Loop | Allosteric signal transduction to NLS | Thr38, Gln41 | Asp76, Arg79 |
Hydrophobic Sub-pocket | Accommodates alkyl chain | Leu23, Leu29, Phe108 | Val28, Met35, Phe102 |
Charged Residue (Cavity) | Anchors carboxylate group | Arg126, Tyr128 | Arg131, Tyr133 |
The kinetic binding hierarchy of MF6 (FABP7 > FABP5 >> FABP3) reflects isoform-specific differences in ligand association/dissociation and thermodynamic drivers:
Association Rates (kon): Surface plasmon resonance (SPR) reveals MF6 binds FABP7 with kon = 2.1 × 106 M−1s−1, ≈3-fold faster than FABP5 (kon = 7.2 × 105 M−1s−1). This arises from FABP7’s expanded portal aperture (diameter ≈12 Å vs. 9 Å in FABP5), reducing steric hindrance during ligand entry [8] [10]. FABP3’s rigid βC-βD loop impedes MF6 docking, yielding negligible kon [8].
Dissociation Rates (koff): MF6 dissociates slowest from FABP7 (koff = 4.2 × 10−3 s−1), driven by enthalpically favorable interactions (ΔH = −48 kJ/mol). In contrast, FABP5 exhibits entropy-driven binding (TΔS = +15 kJ/mol), where ligand desolvation compensates for weaker protein contacts [8] [10].
Thermodynamic Signatures: Isothermal titration calorimetry (ITC) confirms MF6 binding to FABP7 is enthalpy-dominated (ΔG = −50 kJ/mol; ΔH = −65 kJ/mol), while FABP5 binding is entropy-driven (ΔG = −42 kJ/mol; TΔS = +23 kJ/mol) [10]. This aligns with FABP7’s tighter hydrophobic encapsulation and FABP5’s greater conformational flexibility.
Table 3: Kinetic and Thermodynamic Profiles of MF6 Binding
Parameter | FABP7 | FABP5 | FABP3 |
---|---|---|---|
Kd (nM) | 20 ± 3.5 | 874 ± 95 | 1,038 ± 120 |
kon (M−1s−1) | (2.1 ± 0.3) × 106 | (7.2 ± 1.1) × 105 | Not detectable |
koff (s−1) | (4.2 ± 0.8) × 10−3 | (6.3 ± 0.9) × 10−2 | Not applicable |
ΔG (kJ/mol) | -50.2 ± 1.5 | -42.1 ± 2.0 | Undetermined |
ΔH (kJ/mol) | -65.3 ± 3.1 | -19.4 ± 1.8 | Undetermined |
TΔS (kJ/mol) | +15.1 ± 2.6 | +22.7 ± 2.2 | Undetermined |
The ligand displacement efficiency of MF6 varies with endogenous fatty acids. It outcompetes arachidonic acid (Kd ≈200 nM for FABP7) but not docosahexaenoic acid (Kd ≈40 nM), suggesting PUFA saturation may modulate its efficacy in lipid-rich environments [7] [10]. This kinetic interplay underscores the need for tissue-specific FABP expression profiling when deploying MF6 therapeutically.
CAS No.: 28633-45-6
CAS No.: 80584-90-3
CAS No.: 949092-65-3
CAS No.: 2764-91-2
CAS No.: